1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

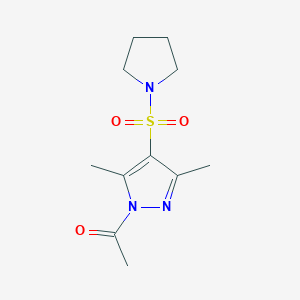

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a white, finely crystalline substance. It is insoluble in water but soluble in most organic solvents. The compound is stable during prolonged storage, safe to use, and commercially available .

Synthesis Analysis

The preparation of 1-cyanoacetyl-3,5-dimethylpyrazole (also known as 1) involves cyanoacetylation. This method is commonly used for the synthesis of cyanoacetamide derivatives, which find applications in heterocyclic compound synthesis. 1 is an effective cyanoacetylating agent and a building block for heterocyclic compounds .Molecular Structure Analysis

The molecular formula of 1 is C9H15N3O2S. It contains a pyrazole ring with two methyl substituents and a pyrrolidinylsulfonyl group. The conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C2v symmetry .Chemical Reactions Analysis

1 is primarily used for cyanoacetylation reactions. It serves as a precursor for cyanoacetamide derivatives and N-(cyanoacetyl)urea. The cyanoacetylation process involves the addition of cyanoacetyl groups to various substrates .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

- Research has explored the synthesis and characterization of new arylazopyrazoles, highlighting the potential biological activities of pyrazoles and their derivatives. Such studies involve complex reactions to yield compounds with varying yields, demonstrating their high melting points and significant antibacterial and antifungal activities against a range of pathogens (Sharma, Sharma, & Dixit, 2010).

- Efforts have been made to develop efficient synthesis protocols for isoxazoline and pyrazolo[3,4-d]pyridazine derivatives, providing new insights into their antimicrobial and anti-inflammatory properties. Such research underscores the importance of pyrazoles in medicinal chemistry, offering a comparative study of the biological activity of synthesized compounds (Zaki, Sayed, & Elroby, 2016).

Biological and Antioxidant Activities

- Novel heterocyclic compounds containing pyrazole moieties have been evaluated for their antioxidant potential, with studies utilizing DPPH scavenging assays to measure activity. This research contributes to understanding the structure-activity relationships and the potential therapeutic applications of these compounds (Kaddouri et al., 2020).

- Investigations into the solvent-free synthesis of 1 N-acetyl pyrazoles have provided valuable insights into their physical and spectral properties. Such studies have implications for the development of new materials with specific functional attributes (Thirunarayanan & Sekar, 2016).

Corrosion Inhibition and Catalysis

- Pyrazoline derivatives have been assessed for their role in corrosion inhibition, revealing their potential to enhance the durability of materials in industrial applications. The research has highlighted the mechanisms of action and the efficiency of these compounds in protecting metals from corrosion (Lgaz et al., 2020).

- The catalytic potential of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in asymmetric transfer hydrogenation of ketones has been explored, demonstrating the versatility of pyrazoline-based catalysts in organic synthesis (Magubane et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is heterocyclic amines . These amines are organic compounds that contain a ring structure containing at least one atom other than carbon, most typically nitrogen .

Mode of Action

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole interacts with its targets through a process known as cyanoacetylation . This compound acts as a cyanoacetylating agent, reacting with heterocyclic amines, especially those with reduced nucleophilicity .

Biochemical Pathways

The cyanoacetylation process leads to the formation of cyanoacetamides . These compounds are widely used in the synthesis of heterocyclic compounds . The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole lead to the formation of the corresponding cyanoacetamides .

Pharmacokinetics

It is known that the compound is a white, finely crystalline substance that is insoluble in water but soluble in most organic solvents . It is stable during prolonged storage and safe to use .

Result of Action

The result of the action of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is the formation of cyanoacetamides . These compounds are valuable reagents for heterocyclic synthesis .

Action Environment

The action of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole can be influenced by environmental factors such as the type of solvent used. More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

Propriétés

IUPAC Name |

1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-8-11(9(2)14(12-8)10(3)15)18(16,17)13-6-4-5-7-13/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJFKAJWLCEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)